Cas no 1361115-22-1 (N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride)

N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride 化学的及び物理的性質
名前と識別子
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- (1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride
- N-methyl-6-(piperidin-4-yl)pyridin-2-amine hydrochloride
- N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride
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- MDL: MFCD21606281
- インチ: 1S/C11H17N3.ClH/c1-12-11-4-2-3-10(14-11)9-5-7-13-8-6-9;/h2-4,9,13H,5-8H2,1H3,(H,12,14);1H
- InChIKey: ZTBVFHWTQUINNV-UHFFFAOYSA-N
- SMILES: Cl.N1CCC(C2C=CC=C(NC)N=2)CC1
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 166
- トポロジー分子極性表面積: 37
N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 068370-250mg |
(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride |
1361115-22-1 | 250mg |
$415.00 | 2023-09-08 |
N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochlorideに関する追加情報
Professional Introduction to N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride (CAS No. 1361115-22-1)
N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride, with the CAS number 1361115-22-1, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their potential biological activities and therapeutic applications. The structural features of this molecule, particularly the presence of both pyridine and piperidine rings, make it a versatile scaffold for designing novel pharmacological agents.
The< strong>N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride molecule exhibits a unique chemical profile that positions it as a promising candidate for further investigation in various therapeutic areas. The hydrochloride salt form enhances its solubility and stability, making it more suitable for formulation and administration in preclinical and clinical studies. The compound's amine functional group provides a site for further chemical modifications, allowing researchers to tailor its properties for specific biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of< strong>piperidine-based compounds in drug discovery. Piperidine moieties are frequently incorporated into drug molecules due to their ability to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability. The< strong>N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride structure combines this favorable feature with the pyridine ring, which is known for its role in modulating various biological pathways.
In the context of contemporary research, the< strong>N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride compound has been explored for its potential in addressing neurological disorders. Studies have indicated that pyridine derivatives can interact with neurotransmitter systems, offering a basis for developing treatments targeting conditions such as depression, anxiety, and cognitive impairments. The< strong>piperidin moiety, in particular, has been associated with enhanced binding affinity to certain receptors, making it a valuable component in designing next-generation therapeutics.
The hydrochloride salt form of this compound not only improves its solubility but also enhances its pharmacological activity. Hydrochlorides are commonly used in pharmaceutical formulations due to their stability and compatibility with various drug delivery systems. This makes< strong>N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride an attractive candidate for further development into an oral medication or injectable formulation.
Investigations into the< strong>N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride compound have also revealed interesting interactions with enzymes and receptors involved in inflammation and pain modulation. Preliminary studies suggest that this molecule may exhibit anti-inflammatory properties by inhibiting key signaling pathways associated with immune responses. These findings open up new avenues for exploring its potential in treating chronic inflammatory conditions and pain syndromes.
The synthesis of< strong>N-Methyl-6-piperidin-4-ylypyridin-2-am ine;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical-grade materials. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential techniques for characterizing the compound's structure and confirming its identity.
In conclusion, the< strong>N-Methyl -6-piperidin -4 -y lpy ridi n -2 -am ine ; hydroch lor ide (CAS No. 1361115 -22 -1) represents a significant advancement in pharmaceutical research. Its unique structural features, combined with its favorable pharmacokinetic properties, make it a promising candidate for further development into novel therapeutic agents. Ongoing studies continue to explore its potential applications in treating neurological disorders, inflammation, and other diseases, underscoring its importance as a research chemical in the modern drug discovery landscape.
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